

Brilaroxazine Clinical Trial Meta-Analysis: A Comparative Guide

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Compound of Interest

Compound Name: *Brilaroxazine*

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This guide provides a meta-analysis of **Brilaroxazine** clinical trial data, offering an objective comparison with established atypical antipsychotics for schizophrenia. It is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and processes.

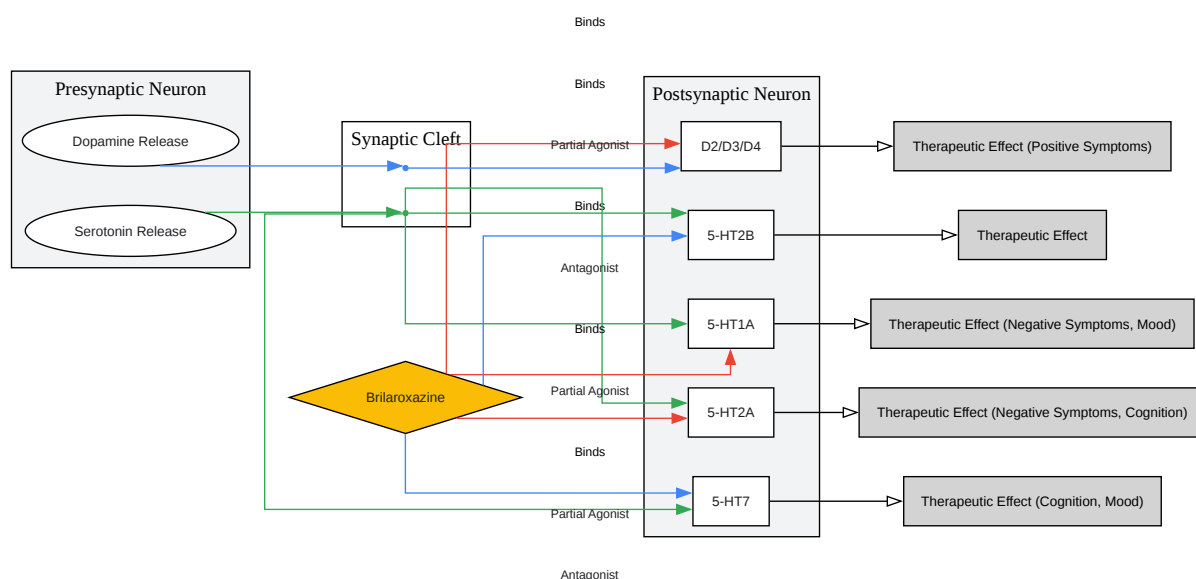
Introduction to Brilaroxazine

Brilaroxazine is a novel, third-generation atypical antipsychotic developed by Reviva Pharmaceuticals for the treatment of schizophrenia.[1][2] It functions as a serotonin-dopamine signaling modulator with a unique pharmacological profile.[3][4] **Brilaroxazine** exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[3] It also acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors. This multifaceted mechanism of action is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia while potentially offering a favorable safety profile.

Mechanism of Action: Signaling Pathways

Brilaroxazine's therapeutic effects are mediated through its modulation of key neurotransmitter systems implicated in the pathophysiology of schizophrenia. Its partial agonism at D2 receptors helps to stabilize dopamine levels, mitigating the hyperdopaminergic state associated with positive symptoms without causing the severe motor side effects often seen with older

antipsychotics. Simultaneously, its activity at various serotonin receptors is thought to address negative symptoms, cognitive deficits, and mood disturbances.



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Brilaroxazine's multifaceted mechanism of action.

Clinical Trial Efficacy Comparison

The efficacy of **Brilaroxazine** has been evaluated in Phase 2 and Phase 3 clinical trials, with the primary endpoint typically being the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline. The following tables summarize the key efficacy data from these trials and compare it with other atypical antipsychotics.

Table 1: Brilaroxazine Phase 2 and Phase 3 Efficacy Data

Trial	Dose	Duration	Baseline PANSS (Mean)	Change from Baseline in PANSS Total Score	Placebo-Adjusted Difference	p-value
Phase 2 (REFRESH)	15 mg/day	28 days	~90	-20.0	Statistically Significant	<0.05
Phase 3 (RECOVER)	15 mg/day	28 days	80-120	Numerically Superior to Placebo	-	-
Phase 3 (RECOVER)	50 mg/day	28 days	80-120	-23.9	-10.1	<0.001

Table 2: Comparative Efficacy of Atypical Antipsychotics in Schizophrenia

Drug	Dose(s)	Duration	Change from Baseline in PANSS Total Score	Placebo-Adjusted Difference
Risperidone	6-16 mg/day	6-8 weeks	-24.7	-4.9
Olanzapine	10 mg/day	6 weeks	Statistically significant improvement vs. placebo	-
Aripiprazole	15-30 mg/day	4 weeks	Statistically significant improvement vs. placebo	-10.9 to -11.9 (lauroxil formulation)
Cariprazine	3-6 mg/day	6 weeks	-	-6.0 to -8.8

Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and baseline disease severity.

Safety and Tolerability Profile

Brilaroxazine has demonstrated a generally well-tolerated safety profile in clinical trials, with low rates of adverse events comparable to placebo.

Table 3: Key Safety Findings for Brilaroxazine

Adverse Event Profile	Findings
Common TEAEs (>2%)	Headache (2.7%), insomnia (4.0%), sleep disturbance (2.9%), mild tremor (3.1%)
Metabolic Effects	No significant changes in body weight, blood glucose, or lipid levels compared to placebo.
Endocrine Effects	No significant changes in prolactin or thyroid hormone levels compared to placebo.
Movement Disorders	Not associated with clinically meaningful changes in scales for akathisia and extrapyramidal symptoms.
Discontinuation Rate	35% in a 1-year open-label extension study, lower than placebo in the 4-week Phase 3 trial.

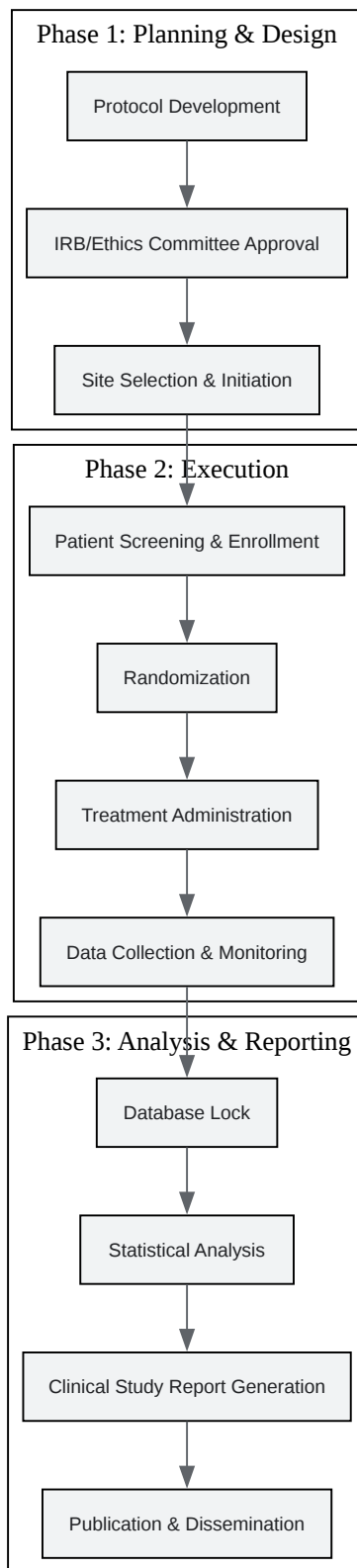
Experimental Protocols

The clinical development of **Brilaroxazine** has followed a standard pathway for antipsychotic drugs. The pivotal Phase 3 RECOVER trial provides a representative example of the methodology employed.

Phase 3 RECOVER Trial Methodology

- Design: A randomized, double-blind, placebo-controlled, multicenter study.
- Participants: 411 patients aged 18-65 years with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation.
- Inclusion Criteria: PANSS total score between 80 and 120 and a Clinical Global Impression-Severity (CGI-S) score of ≥ 4 .
- Intervention: Patients were randomized to receive once-daily oral **Brilaroxazine** (15 mg or 50 mg) or placebo for 28 days.
- Primary Endpoint: Change from baseline in PANSS total score at week 4.

- Secondary Endpoints: Changes in PANSS subscales (positive, negative, general psychopathology), CGI-S, and Personal and Social Performance (PSP) scale.

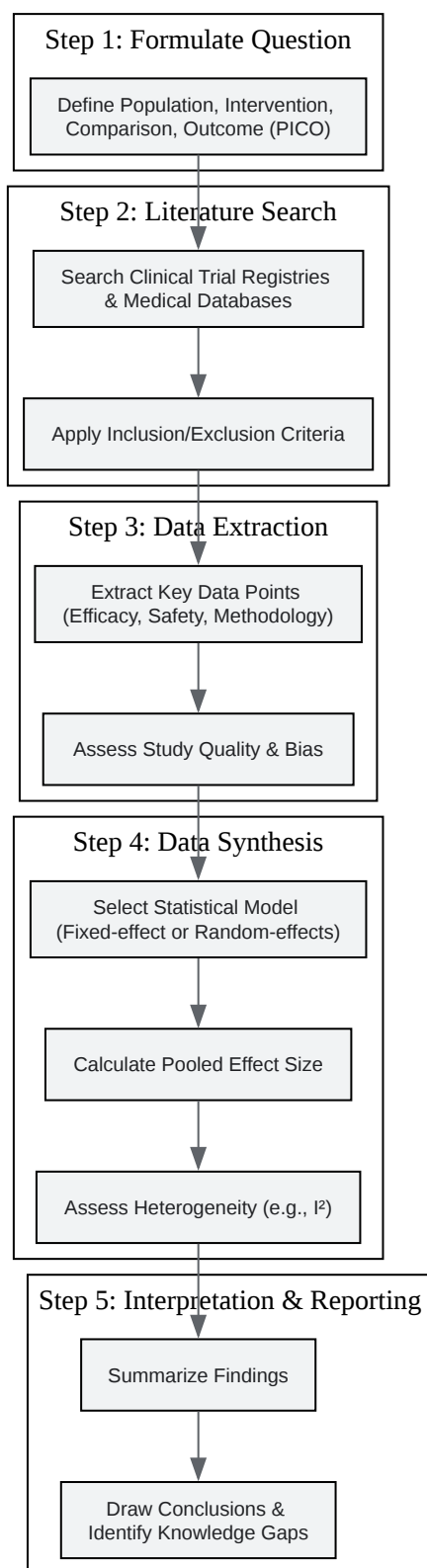


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A generalized workflow for a clinical trial.

Meta-Analysis Logical Framework

A meta-analysis of clinical trial data involves a systematic approach to synthesize evidence from multiple studies to derive a more precise estimate of treatment effect.



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